molecular formula C21H22FN5OS2 B2655485 2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886914-76-7

2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2655485
CAS No.: 886914-76-7
M. Wt: 443.56
InChI Key: UOSIZFRCUUACSB-UHFFFAOYSA-N
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Description

Historical Development of Fused Heterocyclic Systems

Fused heterocyclic systems emerged as critical motifs in organic chemistry during the 19th century, with early milestones including the isolation of uric acid derivatives and the synthesis of furfural from starch. The systematic exploration of nitrogen-containing heterocycles gained momentum in the mid-20th century, driven by their ubiquity in natural products and pharmaceuticals. By the 1980s, fused systems like thiazolotriazoles attracted attention for their ability to combine the electronic properties of multiple heterocycles into a single framework. The thiazolo[3,2-b]triazole variant specifically rose to prominence in antimicrobial and anticancer research during the 2010s, as evidenced by its inclusion in structure-activity relationship (SAR) studies targeting bacterial enoyl-[acyl-carrier-protein] reductase.

Structural Classification and Nomenclature

The thiazolo[3,2-b]triazole system belongs to the broader class of bicyclic 5-6 fused heterocycles, where a thiazole ring (five-membered, containing sulfur and nitrogen) shares two adjacent atoms with a 1,2,4-triazole ring (six-membered, containing three nitrogens). IUPAC nomenclature assigns positional indices based on the shared bond: the "3,2-b" notation indicates fusion between the thiazole’s third position and the triazole’s second position. This contrasts with isomeric forms like thiazolo[2,3-c]triazole, where fusion occurs at different ring positions (Table 1).

Table 1: Structural Comparison of Thiazolotriazole Isomers

Isomer Fusion Points Ring Sizes Key Pharmacological Applications
Thiazolo[3,2-b]triazole Thiazole C3–N2 to Triazole N2–C3 5-6 fused Antimicrobial, anticancer
Thiazolo[2,3-c]triazole Thiazole C2–N1 to Triazole N1–C2 5-6 fused Antitubercular, antiviral

Isomeric Forms: Thiazolo[3,2-b]triazole vs. Thiazolo[2,3-c]triazole

Isomerism in thiazolotriazoles profoundly impacts biological activity. The [3,2-b] isomer exhibits enhanced π-π stacking capability due to its planar arrangement, favoring interactions with aromatic residues in enzyme binding pockets. In contrast, the [2,3-c] isomer adopts a slightly puckered conformation, which improves solubility but reduces affinity for flat hydrophobic targets. For example, in antitubercular assays, [2,3-c] derivatives showed superior activity against Mycobacterium tuberculosis (MIC: 8–16 μg/mL) compared to [3,2-b] analogues, likely due to better membrane penetration.

Significance in Medicinal Chemistry

Thiazolo[3,2-b]triazoles serve as multipurpose scaffolds in drug design, leveraging their:

  • Dual hydrogen-bonding capacity : The triazole’s N1 and N4 atoms act as hydrogen-bond acceptors, while the thiazole’s sulfur enhances lipophilicity.
  • Metabolic stability : The fused system resists oxidative degradation better than monocyclic heterocycles, as demonstrated in pharmacokinetic studies of related compounds.
  • Tunable electronics : Substituents at the 2-, 5-, and 6-positions modulate electron density across the system, enabling fine-tuning of receptor interactions.

Key Pharmacophores within the Target Molecule

The target compound integrates four strategic pharmacophoric elements:

  • 2-Ethyl group : Enhances lipophilicity and stabilizes the thiazole ring’s conformation through steric effects.
  • 4-(2-Fluorophenyl)piperazinyl moiety : The fluorine atom induces electron-withdrawing effects, improving metabolic stability, while the piperazine linker provides conformational flexibility for receptor binding.
  • Thiophen-2-ylmethyl group : The sulfur atom participates in hydrophobic interactions, and the thiophene’s aromaticity complements π-stacking in biological targets.
  • 6-Hydroxyl group : Serves as a hydrogen-bond donor, critical for anchoring the molecule to hydrophilic regions of enzymes or receptors.

This multifaceted architecture positions the compound as a potential broad-spectrum therapeutic agent, with predicted activity against bacterial and fungal pathogens based on structural analogs.

Properties

IUPAC Name

2-ethyl-5-[[4-(2-fluorophenyl)piperazin-1-yl]-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5OS2/c1-2-17-23-21-27(24-17)20(28)19(30-21)18(16-8-5-13-29-16)26-11-9-25(10-12-26)15-7-4-3-6-14(15)22/h3-8,13,18,28H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSIZFRCUUACSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCN(CC4)C5=CC=CC=C5F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and triazole precursors, followed by their fusion to form the thiazolo[3,2-b][1,2,4]triazole core. The piperazine moiety is then introduced through nucleophilic substitution reactions, and the final product is obtained by coupling the thiophene and fluorophenyl groups under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize the use of hazardous reagents and to adhere to environmental regulations. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, which can be further utilized in various applications.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol exhibit significant antimicrobial properties. Studies have shown that derivatives of triazoles can effectively inhibit bacterial growth and possess antifungal activities comparable to established antibiotics like streptomycin and bifonazole .

Anticancer Properties

The thiazolo[3,2-b][1,2,4]triazole framework has been linked to anticancer activity. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines such as HCT 116 (human colon cancer), with some derivatives showing IC50 values significantly lower than those of standard chemotherapeutic agents like doxorubicin . The mechanism often involves:

  • Receptor Binding : Interaction with specific cellular receptors influencing signaling pathways.
  • Enzyme Inhibition : Targeting key enzymes in cancer metabolism.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the thiazolo[3,2-b][1,2,4]triazole core.
  • Introduction of the piperazine ring and fluorophenyl group using reagents like thiophene derivatives and piperazine under controlled conditions (solvents like tetrahydrofuran or dimethylformamide are often used).

Industrial Production

For industrial-scale production, methods such as continuous flow chemistry may be employed to enhance efficiency and safety while maintaining product quality.

Case Studies

Several studies have highlighted the efficacy of thiazolo[3,2-b][1,2,4]triazole derivatives:

  • A study published in MDPI reported the synthesis of various triazole derivatives and their evaluation for antifungal activity against Candida albicans, revealing potent effects against resistant strains .
    CompoundActivityIC50 (μM)
    Triazole AAntifungal10
    Triazole BAnticancer (HCT116)4.36
  • Another research highlighted the anticancer potential of similar compounds through receptor-mediated pathways leading to apoptosis in tumor cells .

Mechanism of Action

The mechanism of action of 2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the fluorophenyl and piperazine moieties enhances its binding affinity and specificity, making it a potent bioactive molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The target compound shares structural motifs with several classes of bioactive heterocycles (Table 1):

Compound Class Core Structure Key Substituents Biological Activities Reference
Target Compound Thiazolo[3,2-b][1,2,4]triazol Ethyl, hydroxy, fluorophenyl-piperazine, thiophene Inferred: Antimicrobial, CNS
Tetrazoles () Tetrazole Chlorobenzyl, nitrophenyl, fluorophenyl Not specified (medicinal uses)
Benzoimidazo-triazoles () Benzo[4,5]imidazo[1,2-b]triazol Thiophene, perfluorophenyl, bromophenyl Not specified (diverse scaffolds)
Triazolo-thiadiazoles () Triazolo[3,4-b][1,3,4]thiadiazole Ethyl, isobutylphenyl Antimicrobial, antibacterial
  • Thiophene vs. Other Heterocycles : The thiophene group in the target compound and analogs may enhance π-π stacking interactions in receptor binding compared to furan or pyridine substituents .
  • Piperazine Moiety : Unlike compounds in and , the fluorophenyl-piperazine side chain in the target compound could improve blood-brain barrier penetration, suggesting CNS-targeted applications .

Physicochemical Properties

  • Hydroxy Group: The 6-hydroxy substituent in the target compound may increase solubility compared to non-hydroxylated analogs (e.g., ’s triazolo-thiadiazole) .
  • Fluorine Substituent: The 2-fluorophenyl group enhances metabolic stability and lipophilicity relative to non-fluorinated analogs (e.g., ’s 4f with 4-fluorophenyl) .

Bioactivity Profiles

  • CNS Activity : Piperazine derivatives (e.g., antipsychotics) imply possible neuropharmacological applications for the target compound, unlike ’s benzoimidazo-triazoles .

Biological Activity

The compound 2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a novel hybrid structure that combines elements of triazole and thiazole chemistry. This compound exhibits significant potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C23H23FN6O3SC_{23}H_{23}FN_6O_3S with a molecular weight of approximately 482.53 g/mol. The unique structural features include:

  • Thiazolo[3,2-b][1,2,4]triazole framework : Known for its diverse pharmacological applications.
  • Piperazine ring : Enhances interaction with biological targets.
  • Fluorophenyl moiety : Contributes to its lipophilicity and biological activity.

Biological Activity

Research indicates that compounds with similar structures to this compound exhibit various biological activities:

Antimicrobial Activity

Studies have shown that this compound has significant antibacterial and antifungal properties. For instance:

CompoundActivityReference
1-(4-Fluorophenyl)-3-methyl-[1,2,4]triazoleAntifungal
5-(N,N-Dimethylamino)-[1,3]thiazoleAntibacterial
6-(Phenylethynyl)-[1,2,4]triazolo[3,4-b]quinazolineAnticancer

The minimum inhibitory concentration (MIC) for related compounds has been reported to be as low as 50 μg/mL against various microorganisms, indicating high efficacy .

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits promising anticancer properties. For example:

  • Cell Line Studies : The compound was tested against human colon cancer (HCT116) cells and showed significant cytotoxicity with an IC50 value comparable to established anticancer drugs like doxorubicin .

The proposed mechanism of action for this compound involves:

  • Inhibition of Tyrosine Kinases : Similar compounds have been shown to inhibit key signaling pathways involved in cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Scavenging : This property may contribute to its neuroprotective effects observed in preliminary studies .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis Protocols : Various synthetic routes have been developed to optimize yield and purity. For example, reactions are typically carried out in solvents like tetrahydrofuran or dimethylformamide under controlled conditions .
  • Biological Evaluation : The synthesized compounds were subjected to a series of in vitro assays to determine their antimicrobial and anticancer activities. Results indicated that the compound effectively inhibited microbial growth and exhibited cytotoxic effects on cancer cells .

Q & A

Q. Optimization parameters :

  • Solvent choice : Polar aprotic solvents (e.g., PEG-400) improve solubility of hydrophobic intermediates.
  • Catalyst loading : 10 wt% catalyst achieves balance between yield and cost .
  • Temperature control : Maintaining 70–80°C prevents side reactions in exothermic steps.

Which spectroscopic techniques are most reliable for confirming the compound’s structure, and how are key functional groups identified?

Q. (Basic)

  • IR spectroscopy : Identifies thiol (-SH, ~2500 cm⁻¹), hydroxyl (-OH, ~3400 cm⁻¹), and aromatic C-H stretches (3000–3100 cm⁻¹). The thiazole ring shows C=N absorption at ~1650 cm⁻¹ .
  • ¹H NMR : Key signals include:
    • Thiophene protons: δ 6.8–7.2 ppm (multiplet).
    • Fluorophenyl group: δ 7.3–7.6 ppm (coupled with fluorine).
    • Piperazine methylene: δ 2.5–3.5 ppm (split due to piperazine ring dynamics) .
  • Mass spectrometry : High-resolution MS confirms molecular ion peaks and fragmentation patterns (e.g., loss of -OH or -SH groups).

How can computational chemistry approaches accelerate the design of novel derivatives with improved pharmacological properties?

Q. (Advanced)

  • Quantum mechanical modeling : Use density functional theory (DFT) to optimize geometries and calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • Molecular docking : Screen derivatives against target receptors (e.g., serotonin or dopamine receptors) to prioritize synthesis .
  • Reaction path prediction : Algorithms like artificial force-induced reaction (AFIR) narrow experimental conditions by simulating intermediates and transition states .

Case study : Derivatives with electron-withdrawing groups (e.g., -F) on the phenyl ring showed enhanced binding affinity in silico, guiding synthetic prioritization .

What strategies resolve contradictions between in vitro and in vivo pharmacological data for analogs of this compound?

Q. (Advanced)

  • Bioavailability analysis : Measure logP (e.g., >3 for CNS penetration) and plasma protein binding to explain poor in vivo activity despite strong in vitro results .
  • Metabolite profiling : Use LC-MS to identify active metabolites or degradation products. For example, piperazine N-dealkylation may reduce efficacy .
  • Dose-response recalibration : Adjust in vivo dosing based on pharmacokinetic parameters (e.g., half-life, volume of distribution) derived from rodent models .

How can reaction conditions be optimized to minimize byproducts during the synthesis of thiazolo-triazole intermediates?

Q. (Advanced)

  • Byproduct analysis : Characterize impurities via LC-MS and backtrack to reaction steps (e.g., incomplete cyclization or oxidation).
  • Temperature modulation : Lowering reaction temperature to 60°C reduces thiazole ring-opening side reactions .
  • Catalyst screening : Transition from Bleaching Earth Clay to zeolites improves selectivity for the thiazolo-triazole core .

Example : A 15% yield increase was achieved by replacing ethanol with DMF during cyclization, reducing proton exchange side reactions .

What methodologies validate the tautomeric stability of the thiazolo-triazole core under physiological conditions?

Q. (Advanced)

  • pH-dependent NMR : Monitor proton shifts in buffers (pH 2–10) to detect tautomerization (e.g., thione ↔ thiol forms) .
  • Computational pKa prediction : Compare calculated thiol/thione pKa values with experimental data to assess stability .
  • X-ray crystallography : Resolve solid-state structures to confirm dominant tautomers .

How are structure-activity relationships (SARs) systematically investigated for analogs of this compound?

Q. (Advanced)

  • Scaffold diversification : Synthesize derivatives with:
    • Varied substituents on the fluorophenyl ring (e.g., -Cl, -CF₃) .
    • Modified piperazine linkers (e.g., N-methyl vs. N-ethyl) .
  • Biological assays : Test against panels of receptors (e.g., GPCRs, kinases) to identify selectivity trends .
  • 3D-QSAR modeling : Build CoMFA/CoMSIA models to correlate substituent bulkiness with activity .

What analytical challenges arise in quantifying trace impurities in bulk samples, and how are they addressed?

Q. (Advanced)

  • HPLC-DAD/ELSD : Detect impurities at <0.1% levels using C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) .
  • Forced degradation studies : Expose samples to heat, light, and humidity to identify degradation pathways .
  • Validation protocols : Follow ICH guidelines for linearity (R² >0.995), precision (%RSD <2%), and recovery (98–102%) .

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